molecular formula C15H11Cl2N3O3S2 B2988341 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 899734-18-0

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2988341
CAS RN: 899734-18-0
M. Wt: 416.29
InChI Key: HAFXNWYTNUSBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide” is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These derivatives are known to inhibit mrgx2, a protein associated with various diseases, disorders, or conditions .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Several studies have focused on the synthesis of derivatives of thiadiazole and benzothiazinone, showcasing their potential as antimicrobial agents. For example, compounds synthesized from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have shown moderate antimicrobial activity against pathogenic bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Sah et al., 2014).

Structural Studies and Chemical Properties

Research into the structures of compounds similar to the one reveals complex intermolecular interactions and potential for various applications. Studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have detailed their "V" shaped molecular structure and discussed their 3-D arrays generated via hydrogen bonds and π interactions, which could be of interest in materials science and molecular engineering (Boechat et al., 2011).

Antitumor Evaluations

The antitumor activity of N-substituted-2-amino-1,3,4-thiadiazoles has been evaluated, with some compounds exhibiting promising results against various cancer cell lines. This highlights the potential therapeutic applications of such compounds in oncology (Hamama et al., 2013).

Heterocyclic Chemistry and Cascade Reactions

Thiadiazole derivatives have been used as starting materials for heterocyclic syntheses in cascade reactions. These reactions demonstrate excellent atom economy and offer versatile methods for synthesizing a wide range of heterocycles, which can be useful in pharmaceuticals and agrochemicals (Schmeyers & Kaupp, 2002).

Mechanism of Action

Target of Action

The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

The compound acts as an inhibitor of the sodium-chloride symporter . By binding to this symporter, it prevents the reabsorption of sodium and chloride ions, leading to increased ion concentration in the urine . This diuretic effect results in a decrease in blood volume and a reduction in blood pressure .

Biochemical Pathways

The inhibition of the sodium-chloride symporter disrupts the normal function of the renin-angiotensin-aldosterone system (RAAS) . This system regulates blood pressure and fluid balance. When disrupted, it leads to a decrease in blood volume and blood pressure . Additionally, the compound’s action results in a loss of potassium and an increase in serum uric acid .

Pharmacokinetics

Based on its mechanism of action, it is likely to be absorbed in the gastrointestinal tract, distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the compound’s action is a decrease in blood pressure and the management of edema . This is achieved through its diuretic effect, which reduces blood volume and, consequently, lowers blood pressure .

Action Environment

Environmental factors such as diet, hydration status, and concomitant medications can influence the compound’s action, efficacy, and stability. For instance, a diet high in sodium may counteract the compound’s diuretic effect, while dehydration may enhance it . Furthermore, certain medications may interact with this compound, altering its effectiveness or causing adverse effects .

properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O3S2/c16-9-2-1-3-11(6-9)18-14(21)8-24-15-19-12-5-4-10(17)7-13(12)25(22,23)20-15/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFXNWYTNUSBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.